methyl 4-(5-amino-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate
Description
Methyl 4-(5-amino-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amino group, a thiazole ring bearing a 2,4-dimethylphenyl group, and a methyl benzoate moiety. Its synthesis likely employs click chemistry (azide-alkyne cycloaddition), a method renowned for efficiency and reliability in constructing triazole frameworks .
Properties
IUPAC Name |
methyl 4-[5-amino-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-12-4-9-16(13(2)10-12)17-11-29-20(23-17)18-19(22)26(25-24-18)15-7-5-14(6-8-15)21(27)28-3/h4-11H,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIYFCFHSROHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C(=O)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-amino-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Construction of the Triazole Ring:
Coupling of the Thiazole and Triazole Rings: The thiazole and triazole rings are then coupled through a suitable linker, often involving palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester
Biological Activity
Methyl 4-(5-amino-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate is a compound that integrates multiple pharmacophoric elements, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis routes, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methyl ester group, a thiazole ring, and a triazole moiety. Its molecular formula is , with a molecular weight of approximately 372.45 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole structures exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have shown efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that related compounds possess Minimum Inhibitory Concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Candida albicans .
Antitubercular Activity
A study focusing on thiazole derivatives reported that certain analogs displayed promising antitubercular activity against Mycobacterium tuberculosis (Mtb). For example, compounds similar to this compound exhibited IC50 values as low as 2.03 mM against Mtb H37Ra . This suggests that the incorporation of thiazole and triazole moieties can enhance the antitubercular potency of such compounds.
Cytotoxic Activity
Cytotoxicity studies have shown that related thiazole-triazole compounds can induce apoptosis in cancer cell lines. For instance, a derivative demonstrated cytotoxic effects with an IC50 value less than 10 µM against A-431 (human epidermoid carcinoma) cells . The mechanism of action appears to involve the disruption of microtubule dynamics, which is critical for cell division.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The thiazole and triazole rings are known to participate in hydrogen bonding and hydrophobic interactions with target proteins, potentially leading to the inhibition of key metabolic pathways .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The Hantzsch thiazole synthesis is commonly employed for creating the thiazole ring . Structure-activity relationship studies indicate that modifications at specific positions on the phenyl or thiazole rings can significantly influence biological activity.
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Compounds exhibited MIC values < 10 µM against S. aureus. | Antimicrobial |
| Study 2 | IC50 = 2.03 mM against Mtb H37Ra. | Antitubercular |
| Study 3 | Cytotoxicity < 10 µM in A-431 cells. | Anticancer |
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of methyl 4-(5-amino-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate is C19H20N6O2S2, with a molecular weight of approximately 405.48 g/mol. The compound features a thiazole ring and a triazole ring, which are known for their diverse biological activities.
The synthesis typically involves several steps including the formation of the thiazole and triazole rings. A common method for synthesizing such compounds is through the Hantzsch thiazole synthesis, which condenses thioamide derivatives with haloketones. The presence of multiple functional groups allows for various chemical reactions typical of thiazole and triazole functionalities.
Biological Activities
Research indicates that compounds containing thiazole and triazole moieties exhibit a range of biological activities including:
- Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of thiazole and triazole derivatives against various bacterial strains. For instance, the incorporation of these moieties has been shown to enhance the activity against resistant strains of bacteria .
- Anticancer Activity : this compound has demonstrated potential anticancer properties. Compounds with similar structures have shown moderate to high anti-proliferative effects against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) .
Case Studies
- Anticancer Efficacy : In a study assessing the anticancer potential of thiazole derivatives, this compound was evaluated alongside other compounds. It exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like cisplatin .
- Antimicrobial Activity : Another study focused on the antibacterial properties of similar thiazole-containing compounds found that those with the triazole ring showed enhanced activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Potential Applications in Medicinal Chemistry
The unique structure of this compound suggests several applications in drug discovery:
- Drug Development : Its bioactive nature makes it a candidate for further development into therapeutic agents targeting infectious diseases and cancer.
- Bioactive Reagents : It can serve as a building block for synthesizing more complex molecules in medicinal chemistry research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Electronic Comparisons
Physicochemical Properties
- Solubility : The methyl benzoate in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., ’s methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate) .
- Crystallinity : Isostructural compounds () crystallize in triclinic systems with planar conformations, suggesting the target compound may adopt similar packing arrangements if crystallized from DMF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
